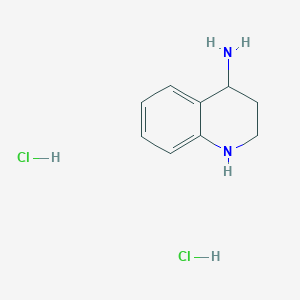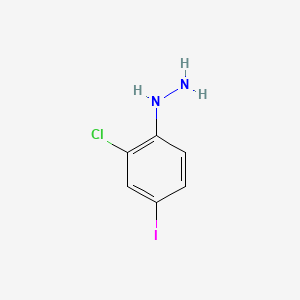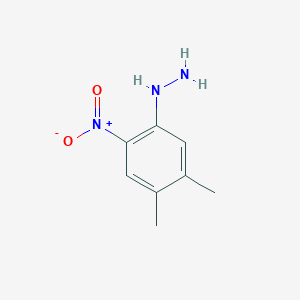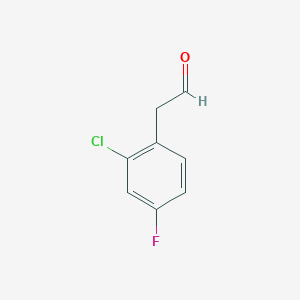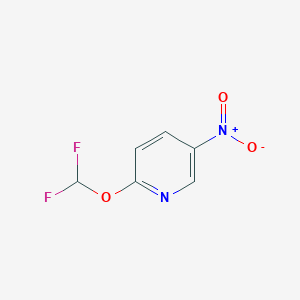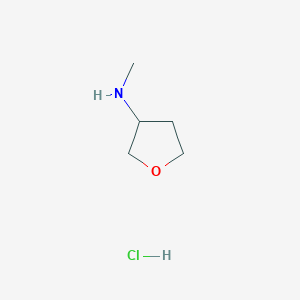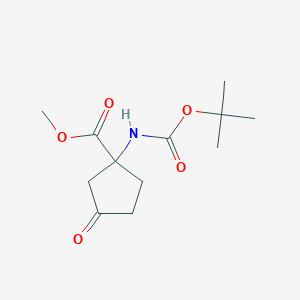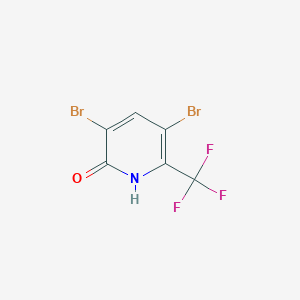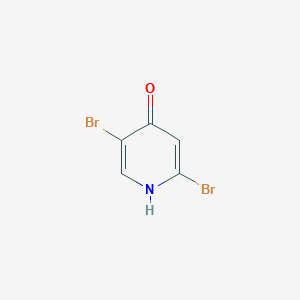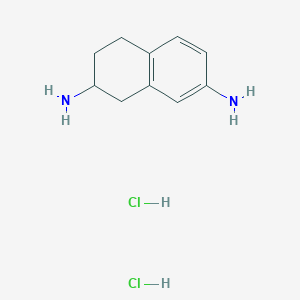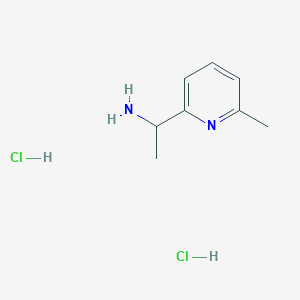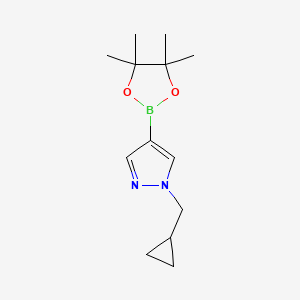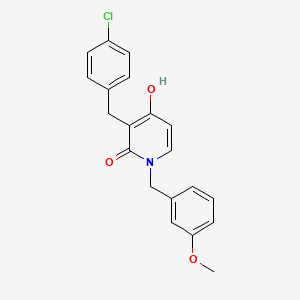
3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone
説明
3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone, also known as 4-chloro-N-(3-methoxybenzyl)-4-hydroxy-1-pyridin-2-ylbenzamide, is a novel pyridine-based molecule with potential applications in the fields of medicinal chemistry and drug discovery. It has been studied for its various biochemical and physiological effects, as well as its potential use in laboratory experiments.
科学的研究の応用
Molecular, Electronic, and Spectroscopic Analysis
Compounds structurally related to "3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone" have been analyzed for their molecular, electronic, and spectroscopic properties. The analysis includes geometric parameters, electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties. These studies are crucial for understanding the physical and chemical behaviors of such compounds, potentially guiding their application in material science and molecular engineering M. Beytur, Ihsan Avinca, 2021.
Synthesis and Structural Characterization
Research on similar compounds emphasizes the synthesis and structural characterization, focusing on the molecular conformation and intermolecular interactions. Such studies lay the groundwork for understanding the reactivity and binding properties of these compounds, which could be relevant in designing new materials or catalysts Liang Xia, Wen-Long Wang, Yan-Lan Huang, Shang Shan, 2010.
Antimicrobial Agents
Derivatives of "3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone" have been evaluated for their potential as antimicrobial agents. This includes studies on novel chelators and compounds designed for therapeutic applications in diseases such as Alzheimer's, demonstrating the versatility and potential of these compounds in biomedical research David G Workman, Michael Hunter, L. Dover, D. Tétard, 2016.
Photocatalytic Applications
The photocatalytic properties of related compounds have been explored, particularly in the oxidation of alcohols under visible light. This research has implications for the development of green chemistry processes, offering environmentally friendly alternatives for chemical transformations S. Higashimoto, Naoya Kitao, Norio Yoshida, Teruki Sakura, M. Azuma, Hiroyoshi Ohue, Y. Sakata, 2009.
Synthetic Methodologies
Studies have also focused on the development of novel synthetic methodologies involving compounds related to "3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone." These methodologies are essential for the efficient production of complex molecules, demonstrating the importance of these compounds in advancing synthetic organic chemistry Masakazu Nakano, Wataru Kikuchi, J. Matsuo, T. Mukaiyama, 2001.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-25-17-4-2-3-15(11-17)13-22-10-9-19(23)18(20(22)24)12-14-5-7-16(21)8-6-14/h2-11,23H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTDZCXEBZCHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



